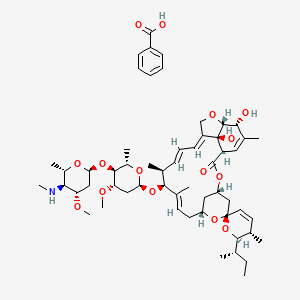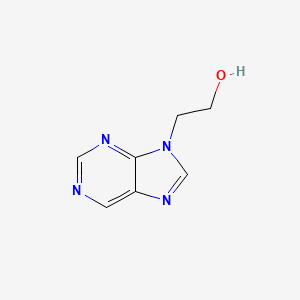
AmmoniumThiocyante
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium Thiocyanate is an inorganic compound with the formula [NH4]+[SCN]−. It is an ammonium salt of thiocyanic acid and consists of ammonium cations [NH4]+ and thiocyanate anions [SCN]− . It is a colorless crystalline solid that is soluble in water . It is used in chemical analysis, in photography, as a fertilizer, and for many other uses .
Synthesis Analysis
Ammonium Thiocyanate is made by the reaction of carbon disulfide with aqueous ammonia . Ammonium dithiocarbamate is formed as an intermediate in this reaction, which upon heating, decomposes to ammonium thiocyanate and hydrogen sulfide . Another method involves the reaction of [11C]CS2 with ammonia .Molecular Structure Analysis
The molecular formula of Ammonium Thiocyanate is CH4N2S . The IUPAC Standard InChI is InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3 . The molecular weight is 76.121 .Chemical Reactions Analysis
The thiocyanate anion, specifically, reacts with ferric salts to form a deep-red ferric thiocyanate complex . Ammonium thiocyanate reacts with several metal ions including copper, silver, zinc, lead, and mercury, forming their thiocyanate precipitates, which may be extracted into organic solvents .Physical And Chemical Properties Analysis
Ammonium Thiocyanate is a colorless hygroscopic crystalline solid . It has a density of 1.305 g/cm3 . It has a melting point of 149.5 °C and decomposes at a boiling point of 170 °C . It is soluble in water, liquid ammonia, alcohol, and acetone .Safety And Hazards
Zukünftige Richtungen
Recent advances in photochemical and electrochemically induced thiocyanation provide a greener approach for SCN-containing compound formation . Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .
Eigenschaften
CAS-Nummer |
1762-95-9 |
|---|---|
Produktname |
AmmoniumThiocyante |
Molekularformel |
CH4N2S |
Molekulargewicht |
76.12086 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



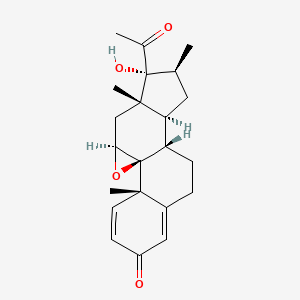
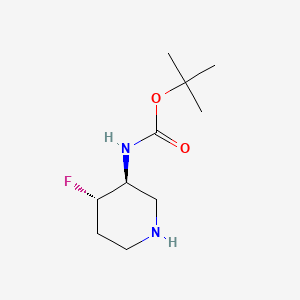
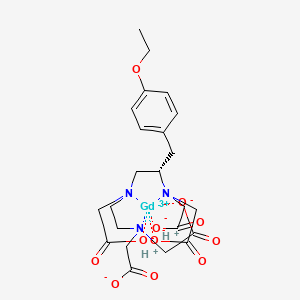
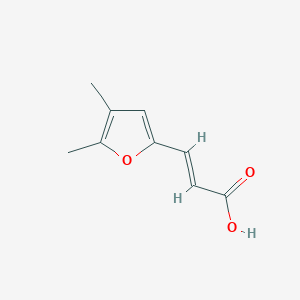


![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)
![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)
